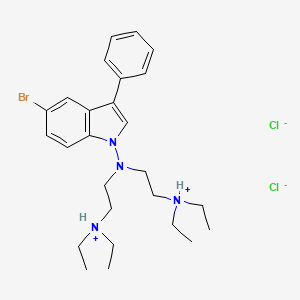

1-(Bis(2-(diethylamino)ethyl)amino)-5-bromo-3-phenylindole dihydrochloride

Description

This compound is a brominated indole derivative featuring a bis(2-(diethylamino)ethyl)amino substituent at the 1-position and a phenyl group at the 3-position. The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications .

Properties

CAS No. |

57647-52-6 |

|---|---|

Molecular Formula |

C26H39BrCl2N4 |

Molecular Weight |

558.4 g/mol |

IUPAC Name |

2-[(5-bromo-3-phenylindol-1-yl)-[2-(diethylazaniumyl)ethyl]amino]ethyl-diethylazanium;dichloride |

InChI |

InChI=1S/C26H37BrN4.2ClH/c1-5-28(6-2)16-18-30(19-17-29(7-3)8-4)31-21-25(22-12-10-9-11-13-22)24-20-23(27)14-15-26(24)31;;/h9-15,20-21H,5-8,16-19H2,1-4H3;2*1H |

InChI Key |

NUBUTVBIUMRBSF-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCN(CC[NH+](CC)CC)N1C=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bis(2-(diethylamino)ethyl)amino)-5-bromo-3-phenylindole dihydrochloride typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the bromine atom and the phenyl group. The diethylamino groups are then added through a series of substitution reactions. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Common reagents used in the synthesis include bromine, phenylboronic acid, and diethylamine.

Chemical Reactions Analysis

Types of Reactions

1-(Bis(2-(diethylamino)ethyl)amino)-5-bromo-3-phenylindole dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated indole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

This compound is being investigated for its potential therapeutic effects, particularly in the context of neurodegenerative diseases and cancer treatment.

Neuroprotective Effects

Recent studies suggest that compounds similar to 1-(Bis(2-(diethylamino)ethyl)amino)-5-bromo-3-phenylindole dihydrochloride may exhibit neuroprotective properties. For instance, research into the tryptophan-kynurenine metabolic pathway indicates that indole derivatives can influence neuroinflammation and oxidative stress, which are critical factors in conditions like Alzheimer's disease and Parkinson's disease . The dual role of metabolites in this pathway highlights the potential for developing new therapeutic strategies using this compound.

Anticancer Activity

The compound's structural characteristics allow it to interact with various biological targets, making it a candidate for anticancer drug development. Studies have shown that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .

Molecular Biology Applications

1-(Bis(2-(diethylamino)ethyl)amino)-5-bromo-3-phenylindole dihydrochloride is also used in molecular biology research, particularly as a probe or marker in cellular studies.

Cellular Imaging

Due to its fluorescent properties, this compound can be utilized in cellular imaging techniques to visualize cellular processes. It can serve as a marker for studying protein interactions and cellular localization of biomolecules within live cells .

Gene Expression Studies

The compound may be employed to investigate gene expression patterns influenced by the tryptophan-kynurenine pathway, providing insights into metabolic dysregulation associated with various diseases .

Toxicological Studies

Understanding the toxicological profile of 1-(Bis(2-(diethylamino)ethyl)amino)-5-bromo-3-phenylindole dihydrochloride is crucial for assessing its safety and efficacy.

Acute Toxicity Data

Toxicity studies indicate an LD50 value of approximately 820 mg/kg in rodent models, suggesting that while the compound has therapeutic potential, careful consideration must be given to dosage and exposure levels .

Case Study 1: Neuroprotective Mechanisms

A study published in the International Journal of Molecular Sciences explored the neuroprotective effects of indole derivatives, including 1-(Bis(2-(diethylamino)ethyl)amino)-5-bromo-3-phenylindole dihydrochloride. The findings indicated significant reductions in oxidative stress markers and improved neuronal survival rates in vitro when treated with this compound .

Case Study 2: Anticancer Efficacy

In a preclinical trial assessing the anticancer efficacy of indole derivatives, researchers found that treatment with 1-(Bis(2-(diethylamino)ethyl)amino)-5-bromo-3-phenylindole dihydrochloride resulted in a marked decrease in tumor volume in xenograft models. The study concluded that this compound could serve as a lead structure for developing novel anticancer agents .

Mechanism of Action

The mechanism of action of 1-(Bis(2-(diethylamino)ethyl)amino)-5-bromo-3-phenylindole dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a family of indole derivatives with modifications at the 1-, 3-, and 5-positions. Below is a comparative analysis based on structural and physicochemical properties, derived from CAS registry data and related compounds .

Structural and Physicochemical Properties

| Compound Name | CAS Number | Substituent (5-position) | Amino Group Structure | Molecular Weight* |

|---|---|---|---|---|

| 1-(Bis(2-(diethylamino)ethyl)amino)-5-bromo-3-phenylindole dihydrochloride | Not listed | Bromine (Br) | Bis(2-(diethylamino)ethyl)amino | ~580 (estimated) |

| 1-(Bis(2-(diethylamino)ethyl)amino)-5-chloro-3-(p-tolyl)indole dihydrochloride | 74758-26-2 | Chlorine (Cl) | Bis(2-(diethylamino)ethyl)amino | ~550 (estimated) |

| 1-(Bis(3-(dimethylamino)propyl)amino)-5-methyl-3-phenylindole dihydrochloride | 74758-28-4 | Methyl (CH₃) | Bis(3-(dimethylamino)propyl)amino | ~530 (estimated) |

| 1-(2-(Dimethylamino)ethylamino)-3-phenylindole hydrochloride | 74758-30-8 | None (unsubstituted) | 2-(Dimethylamino)ethylamino | ~350 (estimated) |

*Molecular weights are estimated based on structural analogs due to incomplete data in references.

Key Observations:

Substituent Effects at the 5-Position: The bromine atom in the target compound introduces greater steric bulk and lipophilicity compared to chlorine (74758-26-2) or methyl (74758-28-4). This may enhance membrane permeability but reduce solubility in polar solvents .

The simpler 2-(dimethylamino)ethylamino group in 74758-30-8 lacks branching, likely reducing molecular weight and complexity.

Salt Forms: All analogs listed are hydrochloride or dihydrochloride salts, suggesting a common strategy to improve solubility. The dihydrochloride form in the target compound may offer superior stability compared to mono-salts .

Hypothetical Pharmacological Implications

- Target compound: The bromine atom and bulky amino groups may favor interactions with hydrophobic binding pockets in enzymes or receptors, analogous to PD173074 (a kinase inhibitor with diethylamino substituents) .

- 74758-28-4: The methyl group and shorter dimethylamino-propyl chains might prioritize faster metabolic clearance compared to the brominated analog.

Biological Activity

1-(Bis(2-(diethylamino)ethyl)amino)-5-bromo-3-phenylindole dihydrochloride, a compound with the CAS number 57647-52-6, belongs to the indole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity data, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C26H39BrCl2N4

- Molecular Weight : 558.50 g/mol

- Chemical Structure : The compound features a bromo-substituted phenylindole core with diethylamino side chains, which are significant for its biological interactions.

Biological Activity Overview

Indole derivatives, including this compound, are recognized for their wide-ranging biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects. The following sections detail specific activities and findings related to 1-(Bis(2-(diethylamino)ethyl)amino)-5-bromo-3-phenylindole dihydrochloride.

Anticancer Activity

Recent studies have indicated that indole derivatives exhibit significant anticancer properties. For instance:

- Mechanism of Action : Indoles can interact with multiple cellular pathways, including apoptosis induction and cell cycle arrest.

- Research Findings : In vitro studies have shown that this compound has antiproliferative effects against various cancer cell lines. A notable study reported an IC50 value in the low micromolar range against human colon adenocarcinoma cells, indicating potent activity .

Antibacterial and Antiviral Properties

Indoles are also noted for their antibacterial and antiviral properties:

- Antibacterial Activity : The compound has demonstrated effectiveness against several bacterial strains in preliminary assays.

- Antiviral Activity : Some indole derivatives have shown potential in inhibiting viral replication, although specific data on this compound's activity is limited.

Toxicity Profile

The toxicity of 1-(Bis(2-(diethylamino)ethyl)amino)-5-bromo-3-phenylindole dihydrochloride has been evaluated in animal models:

- Acute Toxicity : An LD50 value of 820 mg/kg was reported in mice, indicating a moderate level of acute toxicity .

- Health Hazards : While specific toxic effects were not detailed, the compound's structure suggests potential neurotoxicity due to the presence of diethylamino groups.

Structure-Activity Relationship (SAR)

Understanding the SAR of indole derivatives is crucial for optimizing their biological activity:

- Privileged Structure : Indoles are considered privileged structures in drug design due to their ability to bind multiple targets with high affinity .

- Modification Impact : Alterations to the phenyl or bromine substituents can significantly affect the compound's biological efficacy and selectivity.

Case Studies

Several case studies highlight the therapeutic potential of indole derivatives:

- Case Study on Anticancer Activity : A study demonstrated that modifications to the indole structure enhanced its ability to induce apoptosis in cancer cells.

- Case Study on Antimicrobial Efficacy : Research showed that certain derivatives exhibited enhanced antibacterial activity against resistant strains when combined with traditional antibiotics.

Q & A

Q. What are the recommended methods for synthesizing 1-(Bis(2-(diethylamino)ethyl)amino)-5-bromo-3-phenylindole dihydrochloride, and how can synthesis efficiency be optimized?

Methodological Answer: Synthesis routes should prioritize one-step reactions to minimize intermediate purification steps, leveraging computational tools for retrosynthetic analysis (e.g., AI-driven models using databases like PISTACHIO or REAXYS) . Optimization can employ statistical Design of Experiments (DoE) to assess variables (e.g., temperature, solvent polarity, catalyst loading) and identify critical parameters. For example, fractional factorial designs reduce experimental runs while maintaining resolution . The hydrochloride salt form enhances aqueous solubility, making post-synthesis purification via recrystallization in polar solvents feasible .

Q. How should researchers characterize the compound’s structural and physicochemical properties?

Methodological Answer: Use a multi-technique approach :

- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions on the indole and phenyl rings.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography to resolve stereochemical ambiguities, particularly around the diethylaminoethyl branches .

- Thermogravimetric analysis (TGA) to assess thermal stability, critical for storage conditions .

Q. What protocols ensure safe handling and regulatory compliance during experimental work?

Methodological Answer:

- Refer to Safety Data Sheets (SDS) for hazard mitigation (e.g., respiratory protection for hydrochloride salt aerosols) .

- Adhere to laboratory safety frameworks such as the Chemical Hygiene Plan, including fume hood use and waste disposal protocols for halogenated byproducts .

- Document compliance with REACH regulations for brominated compounds, emphasizing environmental impact assessments .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s reaction mechanisms or interaction with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) simulations predict electronic properties (e.g., nucleophilic sites on the indole ring) and reaction pathways (e.g., bromine substitution kinetics) .

- Molecular Dynamics (MD) simulations model solvation effects in aqueous buffers or lipid membranes, relevant for pharmacokinetic studies .

- Combine docking studies (e.g., AutoDock Vina) with experimental validation (e.g., surface plasmon resonance) to map binding affinities to protein targets .

Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent bioactivity or solubility results)?

Methodological Answer:

- Apply multivariate analysis (e.g., PCA or PLS regression) to identify confounding variables (e.g., pH-dependent solubility changes due to dihydrochloride dissociation) .

- Cross-validate findings using orthogonal techniques:

- Compare HPLC purity assays with LC-MS to detect degradation products.

- Replicate bioactivity assays under controlled ionic strength conditions to minimize false negatives .

Q. What advanced methodologies optimize reactor design for scaled-up synthesis?

Methodological Answer:

- Use computational fluid dynamics (CFD) to model mixing efficiency in batch reactors, ensuring homogeneity for exothermic amine coupling steps .

- Implement membrane separation technologies (e.g., nanofiltration) for continuous removal of bromide byproducts, improving yield .

- Apply process analytical technology (PAT) for real-time monitoring of reaction progress (e.g., in-situ FTIR for intermediate detection) .

Q. How can researchers ensure data integrity and reproducibility in collaborative studies?

Methodological Answer:

- Adopt electronic lab notebooks (ELNs) with blockchain timestamps for immutable data logging .

- Standardize protocols using FAIR data principles (Findable, Accessible, Interoperable, Reusable), including metadata for solvent batches and instrument calibration .

- Conduct round-robin experiments across labs to identify protocol variabilities (e.g., centrifugation speed affecting precipitate yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.